molecular formula C8H11N3O B1592802 N-(5-Amino-4-methylpyridin-2-yl)acetamide CAS No. 475060-18-5

N-(5-Amino-4-methylpyridin-2-yl)acetamide

Cat. No.: B1592802
CAS No.: 475060-18-5
M. Wt: 165.19 g/mol
InChI Key: IHZJIMFVFYNPMM-UHFFFAOYSA-N
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Description

N-(5-Amino-4-methylpyridin-2-yl)acetamide is a chemical compound with the molecular formula C8H11N3O. It is a derivative of pyridine, featuring an amino group and an acetamide group attached to the pyridine ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-amino-5-methylpyridine as the starting material.

  • Reaction Steps: The compound can be synthesized through a two-step process:

    • Acetylation: The amino group of 2-amino-5-methylpyridine is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.

    • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches using large-scale reactors.

  • Quality Control: Rigorous quality control measures, including NMR, HPLC, and GC, are employed to ensure the purity and consistency of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the pyridine ring or the acetamide group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the acetamide group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the pyridine ring.

  • Reduction Products: Reduced forms of the pyridine ring or the acetamide group.

  • Substitution Products: Derivatives with different functional groups replacing the amino or acetamide groups.

Scientific Research Applications

N-(5-Amino-4-methylpyridin-2-yl)acetamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-Amino-4-methylpyridin-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

  • Pathways: It can influence signaling pathways involved in cellular processes, such as apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

N-(5-Amino-4-methylpyridin-2-yl)acetamide is compared with other similar compounds to highlight its uniqueness:

  • 4-Dimethylaminopyridine (DMAP): A commonly used compound in organic synthesis, DMAP is structurally similar but lacks the acetamide group.

  • 2-Amino-5-methylpyridine: This compound is structurally related but does not have the acetamide group.

  • N-(4-Pyridyl)dimethylamine: Another pyridine derivative with different functional groups.

Properties

IUPAC Name

N-(5-amino-4-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-5-3-8(11-6(2)12)10-4-7(5)9/h3-4H,9H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZJIMFVFYNPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622205
Record name N-(5-Amino-4-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475060-18-5
Record name N-(5-Amino-4-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The N1-(4-methyl-5-nitro-2-pyridyl)acetamide (4.70 g, 24.1 mmol) obtained in (A) was dissolved in ethanol (150 ml), added with 10% palladium/carbon (0.95 g) and subjected to catalytic reduction overnight at 1 atm under hydrogen atmosphere. The catalyst was removed by filtration and washed with ethanol. The filtrate was concentrated and the resulting residue was purified by silica gel column chromatography (chloroform chloroform:methanol=100:5) to obtain the title compound (4.10 g, quantitative) as brown solid.
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0.95 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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